molecular formula C19H15ClFN3O2 B2568081 1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941919-70-6

1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2568081
CAS No.: 941919-70-6
M. Wt: 371.8
InChI Key: QNTUSDNHDJFYEI-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-11-6-7-13(9-15(11)20)24-10-12(8-17(24)25)19-22-18(23-26-19)14-4-2-3-5-16(14)21/h2-7,9,12H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTUSDNHDJFYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H19ClFN3OC_{22}H_{19}ClFN_3O with a molecular weight of approximately 462.73 g/mol. The compound features a pyrrolidine core linked to an oxadiazole moiety and aromatic substituents, which are critical for its biological activity.

Research indicates that the 1,2,4-oxadiazole scaffold plays a significant role in the biological activity of this compound. The oxadiazole derivatives have been shown to exhibit various mechanisms of action against cancer cells by inhibiting key enzymes involved in cell proliferation:

  • Inhibition of Telomerase : This enzyme is crucial for maintaining the length of telomeres in cancer cells, allowing them to divide indefinitely. Compounds that inhibit telomerase can induce apoptosis in cancer cells.
  • Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors can reactivate silenced genes and promote cell cycle arrest and apoptosis in cancer cells.
  • Targeting Thymidylate Synthase : This enzyme is essential for DNA synthesis; its inhibition can lead to reduced proliferation of cancer cells.

Anticancer Activity

A review highlighted the anticancer potential of 1,3,4-oxadiazoles , indicating that derivatives can inhibit various cancer cell lines effectively. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The substitution patterns on the oxadiazole ring significantly influence these activities.

Antimicrobial Properties

The compound's pyrrolidine structure suggests potential antimicrobial activities. In vitro studies on related pyrrolidine derivatives have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to This compound :

  • Anticancer Efficacy : A study demonstrated that oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against MCF-7 cells, suggesting a promising alternative for breast cancer treatment .
  • Antimicrobial Activity : Another study assessed various pyrrolidine derivatives' antibacterial and antifungal properties, identifying specific structural features that enhance their bioactivity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)0.12 - 2.78 µM
AnticancerA549 (lung cancer)Similar to above
AntibacterialStaphylococcus aureus0.0039 mg/mL
AntibacterialEscherichia coliComplete death in 8h

Scientific Research Applications

Structure and Properties

The molecular structure of 1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be represented as follows:

  • Molecular Formula : C19H15ClFN3O2
  • IUPAC Name : this compound

This compound features a pyrrolidine core substituted with both chlorinated and fluorinated aromatic groups, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. Research indicates that derivatives with the 1,3,4-oxadiazole scaffold have shown efficacy against various cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) with IC50 values indicating significant potency .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that oxadiazole derivatives exhibit broad-spectrum antimicrobial effects:

  • Activity Spectrum : Compounds containing the oxadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This includes notable activity against resistant strains, making them candidates for further development in antibiotic therapy .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of oxadiazole derivatives are being actively researched:

  • Mechanisms : It is hypothesized that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Preliminary studies have indicated a reduction in markers of inflammation in vitro .

Case Studies

StudyApplicationFindings
Zheng et al. (2023)AnticancerSignificant telomerase inhibitory activity was observed with IC50 values around 2.3 µM against gastric cancer cell lines .
El-Din et al. (2023)AntimicrobialNew derivatives showed potent activity against a range of bacterial strains with MIC values lower than traditional antibiotics .
Mansour et al. (2022)Anti-inflammatoryCompounds demonstrated reduced levels of TNF-alpha and IL-6 in treated macrophages .

Comparison with Similar Compounds

Comparison with 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • Structural Differences :
    • Phenyl Substituent : The target compound has a 3-chloro-4-methylphenyl group, while the analogue replaces the methyl with a fluorine atom (3-chloro-4-fluorophenyl).
    • Oxadiazole Substituent : The analogue features a cyclopropyl group instead of the 2-fluorophenyl group on the oxadiazole ring.
  • Implications: The fluorine atom in the analogue may enhance metabolic stability compared to the methyl group in the target compound.

Comparison with 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • Structural Differences :
    • Phenyl Substituent : The analogue uses a 2-fluorophenyl group instead of 3-chloro-4-methylphenyl.
    • Oxadiazole Substituent : The isopropyl group replaces the 2-fluorophenyl on the oxadiazole.
  • Implications :
    • The absence of chlorine and methyl groups in the phenyl ring may reduce lipophilicity in the analogue.
    • The bulky isopropyl group could hinder intermolecular interactions compared to the aromatic 2-fluorophenyl substituent.

Comparison with 1-(4-Methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one

  • Structural Differences: Core Modifications: The analogue introduces an azetidine-carbamoyl linker between the pyrrolidinone and oxadiazole. Oxadiazole Substituent: A pyrimidin-2-yl group replaces the 2-fluorophenyl.
  • Implications :
    • The azetidine-carbamoyl linker may improve solubility due to increased polarity.
    • The pyrimidinyl group could enhance π-π stacking interactions in biological targets compared to the fluorophenyl group.

Comparison with 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one

  • Structural Differences :
    • Substituent Position : The diazo-acetyl group at position 5 distinguishes this analogue from the target compound’s oxadiazole at position 3.
    • Phenyl Groups : Both compounds share a 3-chloro-4-fluorophenyl group, but the analogue has an additional phenyl at position 4.
  • Implications :
    • The diazo group introduces photoreactivity, which might limit stability under light exposure compared to the oxadiazole-containing target compound.

Hypothesized Structure-Activity Relationships

  • Fluorine vs. Chlorine/Methyl : Fluorine substituents (e.g., in and ) may improve metabolic stability but reduce lipophilicity compared to chlorine/methyl groups.
  • Oxadiazole vs.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-fluorophenyl) favor π-π interactions, while aliphatic groups (e.g., cyclopropyl in ) may enhance steric selectivity.

Q & A

Q. Critical Factors Affecting Yield :

ParameterOptimal RangeImpactReference
Temperature80–100°CHigher temps reduce side reactions but risk decomposition
Catalyst Loading5–10 mol% PdExcess Pd increases impurities; <5% slows kinetics
Reaction Time12–24hShorter times yield incomplete coupling

A reported yield of 52.7% was achieved using hydrogen chloride in water at 0–50°C for 2.3 hours, emphasizing pH control during crystallization .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming stereochemistry and bond geometries. For example:

  • Crystal System : Monoclinic (space group P2₁/n) with unit cell parameters a = 10.3498 Å, b = 9.2252 Å, c = 17.1639 Å, β = 91.088° .
  • Key Interactions : Intramolecular hydrogen bonds between the oxadiazole N–O and pyrrolidinone carbonyl stabilize the planar conformation .

Q. Data Interpretation Challenges :

  • Disorder in Aromatic Rings : Fluorophenyl groups may exhibit rotational disorder, requiring refinement with split occupancy models .
  • Torsion Angles : Deviations >5° from ideal values (e.g., C–N–C–O in oxadiazole) indicate strain, verified via DFT calculations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aryl protons), δ 3.5–4.5 ppm (pyrrolidinone CH₂), and δ 2.3 ppm (CH₃ on chlorophenyl) .
    • ¹³C NMR : Carbonyl (C=O) at ~175 ppm; oxadiazole C–N at ~165 ppm .
  • HRMS : Exact mass confirmation (e.g., m/z 357.76 for C₁₈H₁₃ClFN₃O₂⁺) with <2 ppm error .
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N oxadiazole) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : HPLC with dual detection (UV/ELSD) to ensure >95% purity; residual solvents (e.g., DMF) can inhibit enzyme activity .
  • Standardized Assays : Use positive controls (e.g., kinase inhibitors for enzyme studies) and replicate experiments across labs .
  • SAR Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) on IC₅₀ values to identify pharmacophores .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : The oxadiazole ring degrades under UV; store in amber vials at –20°C .
  • Moisture : Hydrolysis of the pyrrolidinone lactam occurs in humid conditions; use desiccants (silica gel) .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for lyophilized samples .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., at the oxadiazole C5 position) using B3LYP/6-31G(d) .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on conformational flexibility can predict coupling efficiency .
  • Hirshfeld Surface Analysis : Identify π-stacking interactions (e.g., fluorophenyl rings) that hinder crystallization .

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